![molecular formula C9H17NO3 B2885932 1-(2,6-Dimethylmorpholino)-2-methoxyethanone CAS No. 1339218-88-0](/img/structure/B2885932.png)
1-(2,6-Dimethylmorpholino)-2-methoxyethanone
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Overview
Description
2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients .
Synthesis Analysis
1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . Its average mass is 115.174 Da and its monoisotopic mass is 115.099716 Da .
Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .
Physical And Chemical Properties Analysis
The physical properties of 2,6-Dimethylmorpholine include a refractive index of 1.446 (lit.), boiling point of 147°C (lit.), melting point of -85°C (lit.), and a density of 0.935 g/mL at 25°C (lit.) .
Scientific Research Applications
Synthetic Methodologies
A study by Xu and He (2010) discusses the practical synthesis of 2-Bromo-6-methoxynaphthalene, a compound used in the preparation of non-steroidal anti-inflammatory agents. This synthesis employs environmentally benign reagents, showcasing the compound's role in developing safer synthetic pathways (Wei-Ming Xu & Hong-Qiang He, 2010).
Biocompatible Copolymers for Biomedical Applications
Ma et al. (2003) describe the synthesis of well-defined biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine (MPC), which is significant in various biomedical applications. This demonstrates the potential of related chemical compounds in creating materials that are compatible with biological systems (Yinghua Ma et al., 2003).
Environmental Remediation
Boudesocque et al. (2008) investigated the use of a low-cost biosorbent for pesticide removal from wastewater. This study highlights the importance of chemical compounds in environmental science, particularly for purifying water from harmful substances (Stéphanie Boudesocque et al., 2008).
Photopolymerization Under LED Irradiation
Zhang et al. (2014) explored the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization of (meth)acrylates under LED irradiation. This research signifies the role of similar chemical compounds in photoinitiating systems for polymer production (Jing Zhang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that morpholine derivatives like 2,6-dimethylmorpholine are often used as intermediates in the synthesis of pharmaceutical ingredients .
Mode of Action
For instance, in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, morpholine derivatives can undergo transmetalation .
Biochemical Pathways
Given its potential use as an intermediate in pharmaceutical synthesis, it may be involved in various biochemical pathways depending on the final product .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would likely depend on the final product .
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7-4-10(5-8(2)13-7)9(11)6-12-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXQSQXCPYTIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-2-methoxyethanone |
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